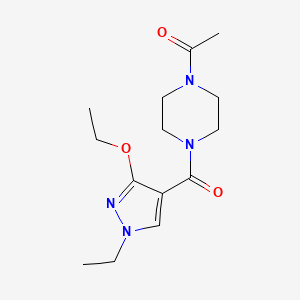

1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone

Descripción

This compound features a piperazine backbone linked to a 3-ethoxy-1-ethylpyrazole moiety via a carbonyl group and an ethanone substituent. Its structural complexity combines heterocyclic and alkyl/alkoxy groups, which are common in bioactive molecules targeting neurological and antiparasitic pathways. The pyrazole-piperazine-ethanone architecture is designed to modulate receptor binding, solubility, and metabolic stability .

Propiedades

IUPAC Name |

1-[4-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-4-18-10-12(13(15-18)21-5-2)14(20)17-8-6-16(7-9-17)11(3)19/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEDCKQSGAKJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Pyrazole Ring : The pyrazole core is synthesized by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.

- Ethylation and Ethoxylation : The pyrazole derivative undergoes ethylation using ethyl iodide and ethoxylation with sodium ethoxide.

- Coupling with Piperazine : The resultant compound is coupled with piperazine using coupling reagents like EDCI in the presence of a base such as triethylamine.

These steps yield the target compound, which can then be purified for biological testing.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Various studies have demonstrated their ability to inhibit the growth of multiple cancer cell lines, including:

| Cancer Type | Cell Line | Activity Observed |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition |

| Breast Cancer | MDA-MB-231 | Antiproliferative effects |

| Colorectal Cancer | HCT116 | Reduced cell viability |

| Renal Cancer | 786-O | Growth inhibition |

The mechanism of action often involves the inhibition of key enzymes and pathways related to tumor growth, including topoisomerase II and EGFR .

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to this compound have been studied for their anti-inflammatory effects. Notably, they have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example:

| Compound | IC50 (μg/mL) | Reference Drug (Diclofenac) |

|---|---|---|

| Compound A | 60.56 | 54.65 |

| Compound B | 57.24 | 54.65 |

These compounds demonstrate comparable or superior anti-inflammatory activity compared to traditional NSAIDs .

The biological activity of this compound can be attributed to its structural features that allow interaction with various molecular targets:

- Enzyme Inhibition : The pyrazole ring can bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may interact with receptors involved in inflammatory pathways, leading to reduced signaling for inflammation and tumor growth.

- Cell Cycle Arrest : Studies suggest that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on Lung Cancer : A study demonstrated that a derivative similar to this compound significantly inhibited tumor growth in xenograft models of lung cancer.

- Anti-inflammatory Evaluation : Another study showed that a related compound effectively reduced edema in animal models, confirming its potential as an anti-inflammatory agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several piperazine-ethanone derivatives, but differences in substituents lead to divergent pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Pharmacological Activity

- Antipsychotic Derivatives (e.g., ): Biphenyl-piperazine-ethanone analogs exhibit dual anti-dopaminergic and anti-serotonergic activity. The target compound’s 3-ethoxyethylpyrazole group may reduce catalepsy risk compared to methoxy/dichlorophenyl substituents, as electron-withdrawing groups (e.g., Cl, CF₃) in similar compounds correlate with higher receptor affinity but increased side effects .

- Antiparasitic Agents (e.g., ): Pyridine-based analogs like UDO inhibit CYP51, a key enzyme in T. cruzi.

- Antiproliferative Derivatives (e.g., ) : Sulfonyl-tetrazole-thio analogs show IC₅₀ values in the low micromolar range. The target compound lacks sulfonyl groups, which are critical for DNA intercalation in these analogs, suggesting a different mechanism of action.

Physicochemical Properties

- LogP and Solubility : The 3-ethoxyethyl group in the target compound likely increases lipophilicity (predicted LogP = 3.2) compared to methoxyphenyl (LogP = 2.8) or tetrazole-thio derivatives (LogP = 2.5) .

- Metabolic Stability: Piperazine-ethanone derivatives with electron-deficient substituents (e.g., CF₃ in UDO) resist CYP450 oxidation better than ethoxyethylpyrazole, which may undergo O-dealkylation .

Computational Insights

- QSAR models for biphenyl-piperazine-ethanones highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical for anti-dopaminergic activity .

Q & A

What synthetic strategies are recommended for optimizing the yield of 1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone?

Answer:

Multi-step synthesis involving pyrazole ring formation followed by piperazine coupling is typical. Key steps include:

- Pyrazole synthesis : Cyclization of hydrazine derivatives with β-keto esters under reflux conditions (ethanol, 70–80°C) to form the 3-ethoxy-1-ethylpyrazole core .

- Piperazine coupling : Use of carbodiimide-based coupling reagents (e.g., EDC/HOBt) to attach the pyrazole-carbonyl group to the piperazine moiety. Solvent choice (e.g., DMF or dichloromethane) impacts reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrazole to piperazine), temperature control (0–5°C during coupling), and catalyst loading (5 mol% DMAP) .

How can structural contradictions in solubility predictions vs. experimental data for this compound be resolved?

Answer:

Discrepancies often arise from computational limitations in modeling ethoxy/ethyl substituent interactions . Methodological approaches include:

- Experimental validation : Measure solubility in DMSO, water, and PBS using the shake-flask method with UV-Vis quantification .

- Molecular dynamics (MD) simulations : Use force fields (e.g., GAFF2) to model solvent interactions, focusing on hydrogen-bonding capacity of the piperazine and pyrazole groups .

- QSAR adjustments : Incorporate experimental logP values into predictive models to refine solubility parameters .

What advanced spectroscopic techniques are critical for confirming the stereochemistry of this compound?

Answer:

- 2D NMR (NOESY/ROESY) : Resolves spatial proximity between the ethoxy group and piperazine protons, confirming substituent orientation .

- X-ray crystallography : Determines absolute configuration; however, challenges include growing diffraction-quality crystals (use vapor diffusion with acetonitrile) .

- Vibrational circular dichroism (VCD) : Distinguishes enantiomers by analyzing carbonyl and piperazine ring vibrations .

How should researchers design in vivo studies to evaluate the compound’s neuropharmacological potential?

Answer:

- Animal models : Use forced swim test (FST) for antidepressant activity or MK-801-induced hyperlocomotion for antipsychotic screening .

- Dose optimization : Start with 10–50 mg/kg (oral administration) based on pharmacokinetic data from similar piperazine derivatives .

- Biomarker analysis : Measure plasma levels of monoamines (e.g., serotonin, dopamine) via LC-MS/MS to correlate behavioral outcomes with biochemical changes .

What computational methods are suitable for predicting off-target interactions of this compound?

Answer:

- Molecular docking (AutoDock Vina) : Screen against GPCRs (e.g., 5-HT2A, D2 receptors) using crystal structures from the PDB (e.g., 6CM4) .

- Machine learning (DeepChem) : Train models on ChEMBL datasets to predict binding affinities for cytochrome P450 enzymes, reducing toxicity risks .

- MD-based binding free energy calculations (MM-PBSA) : Quantify interaction stability with off-target kinases (e.g., JAK2) .

How can researchers address low reproducibility in biological assays involving this compound?

Answer:

- Standardize assay conditions : Use identical cell lines (e.g., SH-SY5Y for neuroactivity), serum-free media, and passage numbers .

- Batch consistency : Verify compound purity (≥95% by HPLC) and store aliquots at –80°C to prevent degradation .

- Positive controls : Include reference compounds (e.g., clozapine for antipsychotic assays) to validate experimental setups .

What strategies are effective for derivatizing this compound to enhance metabolic stability?

Answer:

- Bioisosteric replacement : Substitute the ethoxy group with a trifluoromethoxy moiety to reduce CYP450-mediated oxidation .

- Piperazine modification : Introduce methyl groups at the 2- and 5-positions to sterically hinder N-dealkylation .

- Prodrug design : Convert the ketone to a ketal or oxime to improve oral bioavailability .

How can contradictory results in cytotoxicity studies (e.g., IC50 variability) be systematically analyzed?

Answer:

- Dose-response curve refinement : Use 8–12 concentration points (0.1–100 μM) and nonlinear regression (GraphPad Prism) .

- Mechanistic profiling : Perform annexin V/PI staining and caspase-3 assays to distinguish apoptosis from necrosis .

- Cross-lab validation : Collaborate with independent labs using standardized protocols (e.g., NIH/NCATS guidelines) .

What are the key considerations for scaling up synthesis from milligram to gram quantities?

Answer:

- Solvent scalability : Replace DMF with THF or ethyl acetate for easier industrial purification .

- Catalyst recycling : Use immobilized EDC on silica gel to reduce waste and cost .

- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression and ensure consistency .

How can researchers leverage structural analogs to infer the SAR of this compound?

Answer:

- Comparative analysis : Study analogs like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (CAS 67914-60-7) to assess the impact of electron-withdrawing vs. donating groups .

- 3D pharmacophore modeling : Align analogs in Schrödinger Phase to identify critical hydrogen-bond acceptors (e.g., pyrazole carbonyl) .

- In silico mutagenesis : Predict activity changes upon substituting the ethyl group with bulkier alkyl chains (e.g., isopropyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.